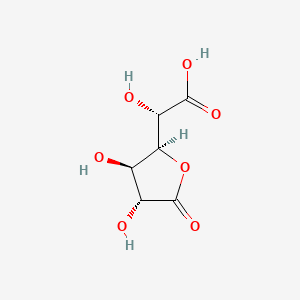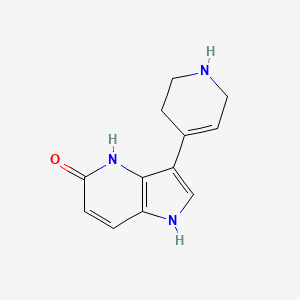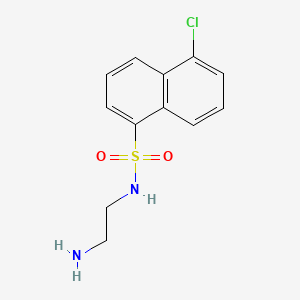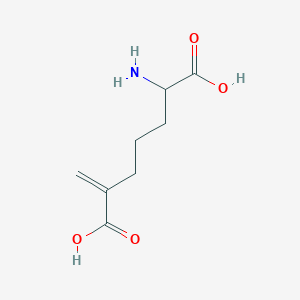![molecular formula C2H8NO3P B1195540 [(1R)-1-氨基乙基]膦酸 CAS No. 60687-36-7](/img/structure/B1195540.png)
[(1R)-1-氨基乙基]膦酸
描述
[(1R)-1-Aminoethyl]phosphonic acid (AEP) is an organic compound that has been studied for its various applications in the scientific and medical fields. AEP is a chiral molecule that is widely used in the synthesis of various compounds and drugs. It is used as a building block for the synthesis of organophosphates, which are important for many biochemical processes in the body. AEP is also used to synthesize a variety of drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. Additionally, AEP has been studied for its possible applications in the medical field, such as its potential use as a drug delivery system.
科学研究应用
农业:增强作物保护和土壤管理
[(1R)-1-氨基乙基]膦酸在农业中被用作螯合剂,帮助将必需营养物质输送到植物。 它有助于除草剂和杀虫剂的配制,有助于保护农作物免受害虫和疾病的侵害 {svg_1}. 此外,它在土壤管理中也发挥着重要作用,因为它可以改变土壤 pH 值,提高磷的有效性,磷是植物生长不可或缺的营养物质 {svg_2}.
医药:治疗剂的开发
在医学领域,该化合物因其在创建可用于治疗各种疾病的酶抑制剂方面的潜力而受到关注 {svg_3}. 它与氨基酸的结构相似,使其成为开发新型药物的候选化合物,包括有效的抗生素和具有抗病毒特性的化合物 {svg_4}.
生物技术:酶抑制和抗体生产
[(1R)-1-氨基乙基]膦酸的生物技术应用包括用作酶抑制剂,这对于研究酶机制和设计药物至关重要 {svg_5}. 它还可以作为半抗原用于生成催化抗体,催化抗体用于研究和潜在的治疗应用 {svg_6}.
环境科学:水处理和污染物去除
该化合物在环境科学中发挥作用,尤其是在水处理过程中。 它可以用来去除水中的重金属和其他污染物,有助于净化和净化水源 {svg_7}. 它的强螯合特性使其能够与污染物结合,促进其从环境中提取。
材料科学:聚合物改性与表面工程
在材料科学中,[(1R)-1-氨基乙基]膦酸参与聚合物改性和表面工程 {svg_8}. 它可以掺入聚合物中以增强其性能,例如阻燃性和离子交换能力。 该化合物与金属表面的结合能力使其在耐腐蚀涂层的开发中也十分有用 {svg_9}.
分析化学:高级测量技术
分析化学家使用[(1R)-1-氨基乙基]膦酸来开发灵敏的测量技术,例如离子色谱法和质谱法,用于检测环境样品中痕量膦酸盐 {svg_10}. 这是监测污染物并确保遵守环境法规的关键。
分离过程:离子交换和金属结合
该化合物的可变氧化态和金属结合特性使其在分离过程中非常有用,它用于从多组分溶液中设计对目标底物的选择性 {svg_11}. 它在离子交换树脂和螯合树脂中尤其有效,这些树脂用于各种工业和环境应用。
生物同系物的合成:药物设计与开发
[(1R)-1-氨基乙基]膦酸用于生物同系物的合成,生物同系物是模仿另一种分子的生物学特性但在结构上不同的分子 {svg_12}. 这在药物设计中尤其有用,其中生物同系物可以改善药物的药理特性,例如其稳定性、生物利用度或安全性。
作用机制
Target of Action
The primary target of [(1r)-1-Aminoethyl]phosphonic acid, also known as fosfomycin, is the enzyme MurA, which plays a crucial role in the biosynthesis of peptidoglycan in both Gram-positive and Gram-negative bacteria . Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival .
Mode of Action
Fosfomycin inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme MurA . Structurally, fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . The epoxide ring is chemically reactive, which contributes to the compound’s antibacterial activity .
Biochemical Pathways
By inhibiting MurA, fosfomycin disrupts the biosynthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and eventually bacterial cell death . This mechanism of action is unique to fosfomycin and is different from that of other classes of antibiotics .
Pharmacokinetics
Fosfomycin, a related compound, is known for its ease of administration as a single oral dose and its desirable safety profile .
Result of Action
The result of fosfomycin’s action is the effective treatment of bacterial infections, particularly uncomplicated urinary tract infections . Despite being FDA approved only for urinary tract infections, fosfomycin has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . There is growing interest in exploring the usefulness of fosfomycin for indications beyond the treatment of UTIs .
Action Environment
The action, efficacy, and stability of [(1r)-1-Aminoethyl]phosphonic acid can be influenced by various environmental factors. It’s worth noting that the effectiveness of fosfomycin has been demonstrated in the clinical setting, suggesting that it is stable and effective under physiological conditions .
安全和危害
未来方向
[(1r)-1-Aminoethyl]phosphonic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a versatile chemical compound used extensively in scientific research, contributing to advancements in drug development, crop protection, and efficient materials synthesis.
生化分析
Biochemical Properties
[(1r)-1-Aminoethyl]phosphonic acid serves as an attractive substitute for amino carboxylic acids in biological systems. It exhibits interesting and useful properties as a peptide analog, antiviral agent, hapten for the generation of catalytic antibodies, enzyme inhibitor, potent antibiotic, herbicide, and pesticide . The compound interacts with various enzymes and proteins, including those involved in peptide synthesis and degradation. For instance, it can inhibit enzymes such as renin, which plays a crucial role in blood pressure regulation . The nature of these interactions often involves the binding of [(1r)-1-Aminoethyl]phosphonic acid to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
[(1r)-1-Aminoethyl]phosphonic acid has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the activity of certain kinases, which are essential for signal transduction pathways. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of [(1r)-1-Aminoethyl]phosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of enzymes, forming stable complexes that prevent the enzymes from catalyzing their respective reactions. This inhibition can lead to a cascade of effects, including altered metabolic pathways and changes in gene expression. Additionally, [(1r)-1-Aminoethyl]phosphonic acid can act as a competitive inhibitor, competing with natural substrates for binding to enzyme active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1r)-1-Aminoethyl]phosphonic acid can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that [(1r)-1-Aminoethyl]phosphonic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of [(1r)-1-Aminoethyl]phosphonic acid vary with different dosages in animal models . At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, [(1r)-1-Aminoethyl]phosphonic acid can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
[(1r)-1-Aminoethyl]phosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biological systems . The compound can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes and altering metabolic flux. For example, [(1r)-1-Aminoethyl]phosphonic acid can inhibit enzymes involved in the synthesis of amino acids and nucleotides, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, [(1r)-1-Aminoethyl]phosphonic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of [(1r)-1-Aminoethyl]phosphonic acid can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of [(1r)-1-Aminoethyl]phosphonic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production. The localization of [(1r)-1-Aminoethyl]phosphonic acid within cells can have significant implications for its biochemical activity and overall effects on cellular function.
属性
IUPAC Name |
[(1R)-1-aminoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKEDQPSEGAU-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976121 | |
| Record name | (1-Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-36-7 | |
| Record name | (R)-(-)-(1-Aminoethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60687-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoethylphosphonic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-Aminoethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOETHYLPHOSPHONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF820GN7Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


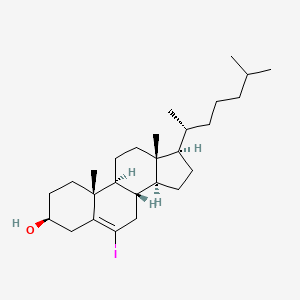
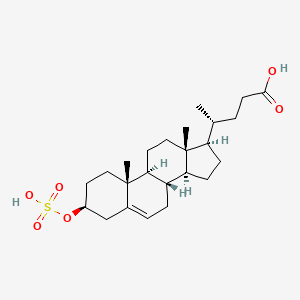
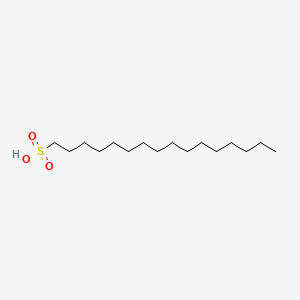

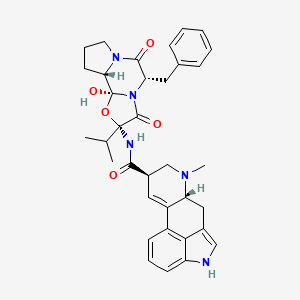
![2-Hydroxybenzo[a]pyrene](/img/structure/B1195470.png)

